7-Chloro-4-quinolin-8-ylsulfanylquinoline
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Overview
Description
7-Chloro-4-quinolin-8-ylsulfanylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-quinolin-8-ylsulfanylquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with thiols under basic conditions to introduce the sulfanyl group at the 8-position . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage high-throughput screening and optimization of reaction parameters to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-quinolin-8-ylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.
Substitution: The chloro group at the 7-position can be substituted with nucleophiles such as amines or alkoxides under basic conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, alkoxides, K2CO3, DMF
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Aminoquinoline, alkoxyquinoline derivatives
Scientific Research Applications
7-Chloro-4-quinolin-8-ylsulfanylquinoline has been explored for various scientific research applications:
Biology: Studied for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Investigated for its antimalarial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-quinolin-8-ylsulfanylquinoline involves its interaction with key molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium falciparum, causing the accumulation of toxic heme and subsequent parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
7-Chloro-4-quinolin-8-ylsulfanylquinoline can be compared with other quinoline derivatives:
Similar Compounds: Chloroquine, quinine, 7-chloro-4-aminoquinoline.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
7-chloro-4-quinolin-8-ylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-13-6-7-14-15(11-13)20-10-8-16(14)22-17-5-1-3-12-4-2-9-21-18(12)17/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIURVZFXBRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C4C=CC(=CC4=NC=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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